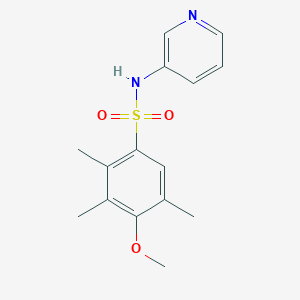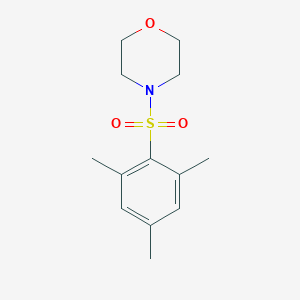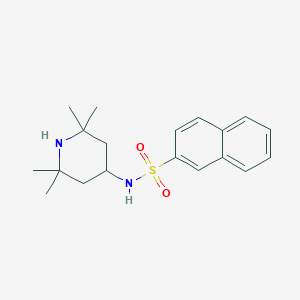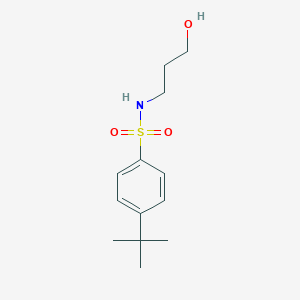
4-methoxy-2,3,5-trimethyl-N-(3-pyridinyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-2,3,5-trimethyl-N-(3-pyridinyl)benzenesulfonamide, also known as MTSB, is a chemical compound that has gained attention in scientific research due to its potential use as a pharmacological agent. MTSB is a sulfonamide derivative that has been synthesized and studied for its various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
4-methoxy-2,3,5-trimethyl-N-(3-pyridinyl)benzenesulfonamide has been studied for its potential use in treating various diseases and conditions. One of the main areas of research has been in the field of cancer treatment. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. This compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The mechanism of action of 4-methoxy-2,3,5-trimethyl-N-(3-pyridinyl)benzenesulfonamide is not fully understood, but studies have shown that it inhibits the activity of certain enzymes and proteins that are involved in cell growth and division. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory and antioxidant effects. This compound has also been studied for its potential use in treating metabolic disorders such as diabetes and obesity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-methoxy-2,3,5-trimethyl-N-(3-pyridinyl)benzenesulfonamide in lab experiments is its ability to selectively target certain enzymes and proteins. This makes it a useful tool for studying the mechanisms of various diseases and conditions. However, one limitation of using this compound is its potential toxicity. Studies have shown that this compound can be toxic to certain cells and tissues, and caution should be taken when using it in lab experiments.
Zukünftige Richtungen
There are several potential future directions for research on 4-methoxy-2,3,5-trimethyl-N-(3-pyridinyl)benzenesulfonamide. One area of interest is in the development of this compound-based drugs for the treatment of cancer and neurodegenerative diseases. Another potential direction is in the study of this compound's effects on metabolic disorders such as diabetes and obesity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity.
Synthesemethoden
4-methoxy-2,3,5-trimethyl-N-(3-pyridinyl)benzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 4-methoxy-2,3,5-trimethylbenzenesulfonyl chloride with 3-pyridinylamine. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is this compound, which can be purified through recrystallization.
Eigenschaften
Molekularformel |
C15H18N2O3S |
|---|---|
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
4-methoxy-2,3,5-trimethyl-N-pyridin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C15H18N2O3S/c1-10-8-14(11(2)12(3)15(10)20-4)21(18,19)17-13-6-5-7-16-9-13/h5-9,17H,1-4H3 |
InChI-Schlüssel |
VCSMDHJQGUKUHW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)NC2=CN=CC=C2 |
Kanonische SMILES |
CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)NC2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-ethyl-1-[(4-methoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B225156.png)


![1-[(5-Bromo-2-methylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B225174.png)
![1-[(4-Bromo-1-naphthyl)sulfonyl]-2-methylpiperidine](/img/structure/B225180.png)
![1-[(4-Ethoxy-1-naphthyl)sulfonyl]-2-methylpiperidine](/img/structure/B225181.png)

![1-[(4-chloro-3-ethoxyphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B225206.png)
![2-[alpha-(1H-Indole-3-yl)benzyl]indan-1,3-dione](/img/structure/B225210.png)

